1,5-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-
Description
Properties
IUPAC Name |
9,10-dioxoanthracene-1,5-disulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O8S2/c15-13-7-3-1-5-9(23(17,18)19)11(7)14(16)8-4-2-6-10(12(8)13)24(20,21)22/h1-6H,(H,17,18,19)(H,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZTBHAGJSKTDGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)O)C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1059448 | |
| Record name | 1,5-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1059448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117-14-6 | |
| Record name | 9,10-Dihydro-9,10-dioxo-1,5-anthracenedisulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117-14-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 9,10-Anthraquinone-1,5-disulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117146 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,5-Disulfoanthraquinone | |
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| Record name | 1,5-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo- | |
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| Record name | 1,5-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1059448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9,10-dioxoanthracene-1,5-disulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 9,10-ANTHRAQUINONE-1,5-DISULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5461Q8F687 | |
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Biological Activity
1,5-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo- (CAS Registry Number: 27690-02-4) is a sulfonated derivative of anthracene that exhibits various biological activities. This compound is primarily studied for its potential applications in pharmaceuticals and environmental science due to its unique chemical structure and properties. This article reviews the biological activity of this compound, including its mechanisms of action, toxicity, and potential therapeutic uses.
- Molecular Formula: C14H8O8S2
- Molecular Weight: 444.51 g/mol
- Structure: The compound features two sulfonic acid groups and a dioxo functional group, contributing to its solubility and reactivity.
Biological Activity Overview
1,5-Anthracenedisulfonic acid has been investigated for various biological activities:
1. Antimicrobial Activity
Studies have indicated that anthracene derivatives possess antimicrobial properties. The sulfonic acid groups enhance solubility in aqueous environments, potentially increasing interaction with microbial membranes. Research has shown that these compounds can inhibit the growth of various bacterial strains.
2. Antioxidant Properties
The antioxidant capacity of 1,5-anthracenedisulfonic acid has been evaluated through various assays. The presence of hydroxyl and carbonyl groups in the structure allows the compound to scavenge free radicals effectively. This property suggests potential applications in preventing oxidative stress-related diseases.
3. Cytotoxicity Studies
Cytotoxic effects have been observed in several cancer cell lines. For instance, studies demonstrate that this compound can induce apoptosis in human cancer cells through the activation of caspase pathways. This indicates a promising avenue for further research into its use as an anticancer agent.
Case Studies
The biological activities of 1,5-anthracenedisulfonic acid are attributed to several mechanisms:
- Membrane Disruption: The amphiphilic nature of the compound allows it to integrate into microbial membranes, leading to increased permeability and cell lysis.
- Reactive Oxygen Species (ROS) Generation: The compound can generate ROS upon exposure to light or certain conditions, contributing to its cytotoxic effects.
- Enzyme Inhibition: It may inhibit key enzymes involved in cellular metabolism or signaling pathways, further contributing to its anticancer properties.
Toxicity and Safety
While the biological activities are promising, toxicity assessments are crucial for understanding safety profiles. Studies indicate that while low concentrations exhibit beneficial effects, higher doses may lead to cytotoxicity in non-target cells. Regulatory assessments categorize this compound under moderate hazard levels due to potential environmental impacts.
Scientific Research Applications
Analytical Chemistry
1,5-Anthracenedisulfonic acid is widely used as a reagent in analytical chemistry. Its application in high-performance liquid chromatography (HPLC) allows for the effective separation and analysis of various compounds. The compound can be analyzed using reverse phase HPLC methods, which utilize a mobile phase consisting of acetonitrile and water. For mass spectrometry applications, phosphoric acid is often replaced with formic acid to ensure compatibility .
Table 1: HPLC Analysis Conditions
| Parameter | Condition |
|---|---|
| Mobile Phase | Acetonitrile + Water |
| Alternative for Mass Spec | Formic Acid |
| Column Type | Newcrom R1 HPLC Column |
| Particle Size | 3 µm |
Medicinal Chemistry
The compound has been investigated for its potential biological activities. Derivatives of 9,10-anthracenedione, including amino and diamino-substituted forms, have demonstrated various pharmacological properties such as:
- Antimicrobial Activity : Compounds derived from 1,5-anthracenedisulfonic acid have shown effectiveness against multiple bacterial strains and fungi .
- Anticancer Activity : Certain derivatives are being studied for their ability to inhibit cancer cell growth and are recognized as potential anticancer drugs .
- Antiviral Activity : Research indicates that some derivatives exhibit activity against viruses such as HIV and herpes simplex virus .
Material Science
In materials science, 1,5-anthracenedisulfonic acid is used in the development of dyes and pigments due to its chromophoric properties. It serves as a precursor for synthesizing various anthraquinone dyes which are widely used in textile and polymer industries.
Environmental Applications
The compound has potential applications in environmental monitoring and remediation due to its ability to act as an indicator for metal ions and other pollutants. Its structural characteristics allow it to form complexes with metals, making it useful in analytical methods for detecting heavy metals in environmental samples .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of amino-substituted derivatives of 9,10-anthracenedione against bacterial strains such as Streptococcus pneumoniae and Staphylococcus aureus. The results indicated that specific derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
Case Study 2: Anticancer Research
Research published in a peer-reviewed journal highlighted the anticancer properties of anthraquinone derivatives derived from 1,5-anthracenedisulfonic acid. These compounds were tested against various cancer cell lines and showed promising results in inhibiting cell proliferation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers: 1,7-Anthracenedisulfonic Acid
The 1,7-isomer (CAS 14395-08-5) shares the same anthraquinone backbone and sulfonic acid substituents but differs in the positions of the sulfonic groups (1 and 7 instead of 1 and 5). Key differences include:
- Molecular Properties : Both isomers have identical molecular formulas (C₁₄H₈O₈S₂), but the spatial arrangement impacts solubility and reactivity. The 1,7-isomer exhibits slightly lower aqueous solubility due to reduced symmetry, affecting crystallization behavior .
- Synthesis : The 1,5-isomer is synthesized via diazonium salt reactions with sulfur dioxide and copper catalysts, whereas the 1,7-isomer requires alternative diazonium intermediates or regioselective sulfonation conditions .
- Applications : The 1,7-isomer is less commonly used in batteries but finds niche roles in specialized dyes and as a chelating agent in analytical chemistry .
Table 1: Comparison of 1,5- and 1,7-Anthracenedisulfonic Acids
Amino- and Hydroxy-Substituted Derivatives
Compounds like 4,8-diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxo-2,6-anthracenedisulfonic acid (CAS 2861-02-1) introduce additional functional groups, altering reactivity and applications:
- Structural Features: Amino (-NH₂) and hydroxy (-OH) groups increase polarity, enhancing solubility in polar solvents but reducing stability under acidic conditions .
- Analytical Methods : These derivatives require specialized HPLC analysis (e.g., Newcrom R1 column with acetonitrile/water/phosphoric acid mobile phase) due to their complex ionization behavior .
- Applications : Used in pharmaceuticals and as biological staining agents, leveraging their redox activity and binding affinity for metal ions .
Naphthalene-Based Analogs: Armstrong Acid (1,5-Naphthalenedisulfonic Acid)
Armstrong Acid (1,5-Naphthalenedisulfonic Acid, CAS 81-04-9) shares the disulfonic acid motif but on a naphthalene backbone:
- Molecular Properties : Smaller aromatic system (C₁₀H₈O₆S₂) results in higher density (1.704 g/cm³) and lower molecular weight (288.3 g/mol) compared to anthracene derivatives .
- Solubility : Less water-soluble than anthracene analogs but dissolves readily in polar organic solvents like dimethylformamide .
- Applications : Predominantly used in dye manufacturing (e.g., phthalocyanines) and as a corrosion inhibitor in water treatment .
Table 2: Anthracene vs. Naphthalene Disulfonic Acids
Preparation Methods
Sulfonation of Anthracene Derivatives
The foundational step in synthesizing 1,5-anthracenedisulfonic acid involves the sulfonation of anthracene or its derivatives. Industrial methods often employ sulfur trioxide (SO₃) as the sulfonating agent due to its high reactivity and selectivity for the 1,5-positions. The reaction is typically conducted in inert organic solvents such as dichloromethane or chlorobenzene to mitigate side reactions.
Key parameters include:
Oxidation to the Anthraquinone Structure
The 9,10-dihydro-9,10-dioxo moiety is introduced via oxidation of the central anthracene ring. Common oxidizing agents include nitric acid (HNO₃) or sodium nitrate (NaNO₃) under acidic conditions. This step converts the anthracene backbone into an anthraquinone, critical for the compound’s redox activity.
Reaction conditions:
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Temperature : 50–150°C under pressurized systems to accelerate oxidation.
-
Catalysts : Magnesium chloride (MgCl₂) buffers the pH, preventing over-oxidation.
Neutralization and Isolation of the Disodium Salt
Neutralization with Alkali Hydroxides
The sulfonic acid groups are neutralized using sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) to yield the disodium salt. This step enhances water solubility and stabilizes the compound for subsequent applications.
Critical considerations :
Crystallization and Purification
The disodium salt is isolated via recrystallization from hot water , which removes impurities like unreacted sulfonic acids or sodium sulfate (Na₂SO₄).
Purification protocol :
-
Continuous extraction with water to separate insoluble byproducts.
-
Double recrystallization at 80–100°C to achieve >95% purity.
Alternative Synthetic Approaches
Direct Sulfonation of Anthraquinone
In a streamlined approach, anthraquinone is directly sulfonated using oleum (fuming sulfuric acid) at elevated temperatures. This method bypasses the oxidation step but requires stringent control to avoid polysulfonation.
Advantages :
Hydrothermal Synthesis
Emerging methods utilize hydrothermal reactors to enhance reaction efficiency. By conducting sulfonation and oxidation in superheated water (200–300°C), researchers achieve faster reaction times and reduced solvent waste.
Industrial-Scale Production Insights
Patent-Evaluated Workflows
A patented process (EP0118832B1) highlights the use of neutral aqueous sulfonation mixtures for large-scale synthesis:
Lime Melt Process for Byproduct Management
In a complementary method (US4002654A), the lime melt technique converts sulfonic acid salts to dihydroxyanthraquinones. While primarily for downstream products, this process underscores the importance of buffer agents (e.g., MgCl₂) in maintaining reaction integrity.
Challenges and Optimization Strategies
Impurity Control
Q & A
Basic Question: What are the established synthesis methods for 1,5-anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, and how are intermediates purified?
Methodological Answer:
The compound is synthesized via sulfonation of anthraquinone derivatives. For example, 1,5-dihydroxyanthraquinone undergoes sulfonation with concentrated sulfuric acid at 120–150°C, introducing sulfonic acid groups at the 1,5-positions . Reaction conditions (temperature, stoichiometry) are critical to avoid over-sulfonation. Intermediates are purified via recrystallization in aqueous ethanol or ion-exchange chromatography to isolate the disodium salt (CAS 853-67-8) . Structural confirmation requires NMR to verify sulfonate group positions and FT-IR for characteristic S=O stretching (1150–1250 cm⁻¹) .
Basic Question: Which analytical techniques are optimal for characterizing 1,5-anthracenedisulfonic acid derivatives?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR identify aromatic proton environments and sulfonate substitution patterns. For example, deshielded protons near sulfonate groups appear downfield (δ 8.5–9.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) confirms molecular weight (e.g., m/z 412.29 for disodium salt) and fragmentation patterns .
- UV-Vis Spectroscopy : Anthraquinone cores exhibit strong absorbance at 250–300 nm (π→π* transitions), with shifts indicating substituent effects .
Advanced Question: How does pH influence the stability of 1,5-anthracenedisulfonic acid in aqueous solutions?
Methodological Answer:
The compound’s sulfonate groups confer high water solubility but degrade under extreme pH. In acidic conditions (pH < 2), protonation may precipitate the free acid form, while alkaline conditions (pH > 10) promote hydrolysis of the anthraquinone core. Stability studies using HPLC at varying pH (2–12) show >90% integrity at pH 5–8 over 72 hours . Decomposition products include 1,5-dihydroxyanthraquinone (detected via LC-MS) due to desulfonation .
Advanced Question: What role does this compound play in synthesizing functional dyes?
Methodological Answer:
It serves as a precursor for sulfonated anthraquinone dyes (e.g., C.I. Solvent Blue 74). Key steps:
Nitration : Introduce nitro groups at 4,8-positions using HNO₃/H₂SO₄, monitored by TLC .
Reduction : Catalytic hydrogenation converts nitro to amino groups, forming intermediates for azodyes .
Coupling : Diazotization with aromatic amines yields dyes with λₐₜₜ ≥ 600 nm, characterized by spectrophotometry .
Derivatives exhibit enhanced solubility and chromophore stability compared to non-sulfonated analogs .
Advanced Question: How does the electronic structure of 1,5-anthracenedisulfonic acid affect its redox behavior?
Methodological Answer:
The anthraquinone core undergoes reversible two-electron reduction to the hydroquinone form, studied via cyclic voltammetry (CV). Sulfonate groups electron-withdraw, shifting reduction potentials (E₁/₂) by +0.15 V compared to unsubstituted anthraquinone. In buffered aqueous solutions (pH 7), E₁/₂ ≈ -0.45 V vs. Ag/AgCl, with diffusion-controlled kinetics (ΔEₚ < 60 mV) . Applications include redox-active mediators in bioelectrochemical systems .
Advanced Question: What methodologies resolve structural ambiguities in nitro- or amino-substituted derivatives?
Methodological Answer:
- X-ray Crystallography : Resolves regiochemistry of nitro groups (e.g., 4,8-dinitro derivatives, CAS 93965-09-4) .
- HPLC-MS/MS : Differentiates isomers using retention times and fragmentation patterns (e.g., 1,5- vs. 2,6-disulfonated analogs) .
- DSC/TGA : Assess thermal stability; nitro derivatives decompose exothermically above 200°C, while sulfonates show higher thermal resistance .
Advanced Question: What are the photodegradation pathways of this compound under UV exposure?
Methodological Answer:
UV irradiation (254 nm) induces anthraquinone ring cleavage, forming phthalic acid derivatives, confirmed by GC-MS. Quantum yield studies (ϕ ≈ 0.02 in aqueous solutions) suggest singlet oxygen generation, implicating Type II photodynamic mechanisms . Stabilizers like TiO₂ nanoparticles reduce degradation rates by 40% via UV screening .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
